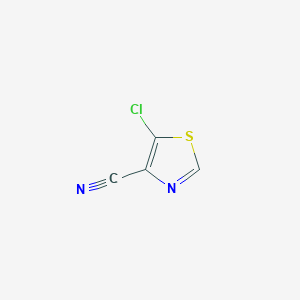

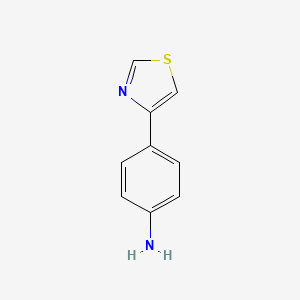

4-(1,3-Thiazol-4-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

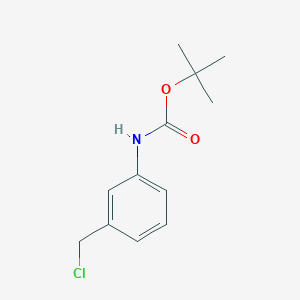

4-(1,3-Thiazol-4-yl)aniline is a compound that features both an aniline and a thiazole moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which often impart significant biological activity to the molecules they are part of. Aniline is an aromatic amine that is a versatile building block in the synthesis of various pharmaceuticals, dyes, and polymers.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the reaction of benzylidene-anilines with mercaptoacetic acid, which can be enhanced using microwave irradiation to yield 1,3-thiazolidin-4-ones with high efficiency . Another method includes the reaction of substituted anilines with thiourea and subsequent bromination and condensation steps to yield substituted thiazoles . Additionally, thiazolidin-4-ones can be synthesized via a one-pot reaction involving (3,4-methylenedioxy)aniline, aldehydes, and mercaptoacetic acid . A sonochemical synthesis using nano-CdZr4(PO4)6 as a catalyst has also been reported for the synthesis of 1,3-thiazolidin-4-ones .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The aniline moiety is typically linked at the para position relative to the thiazole ring. The structure of these compounds can be confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Chemical Reactions Analysis

Thiazole and aniline derivatives can undergo various chemical reactions. For instance, thiazole derivatives can act as intermediates in the synthesis of cyclin-dependent kinase inhibitors, where they can be further functionalized to enhance biological activity . The reactivity of aniline derivatives can also be modified by introducing additional functional groups, such as disulfide bonds, which can influence the redox properties and polymerization behavior of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and aniline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For example, the electrochemical synthesis of polymers based on aniline derivatives can be optimized to yield materials with high conductivity and porosity, suitable for applications in dye-sensitized solar cells . The presence of disulfide bonds in aniline derivatives can impart redox activity, which is useful in the synthesis of copolymers with unique properties .

Applications De Recherche Scientifique

Synthesis and Structural Properties

The synthesis and investigation of structural properties of novel heterocyclic compounds, including those based on thiazolyl motifs such as 4-(1,3-Thiazol-4-yl)aniline, have been a subject of interest within the field of organic chemistry. These compounds are synthesized via reactions involving anilines and exhibit a wide range of potential intermediates, indicating their versatility in synthetic routes. Their structural elucidation often involves advanced spectroscopic techniques and computational calculations, highlighting their complex nature and the sophisticated methods required for their study. These findings lay the groundwork for further explorations into the synthesis and application of these heterocycles in various domains (Issac & Tierney, 1996).

Biological Activities of 4-Thiazolidinone Derivatives

Thiazolidinones, closely related to the structural framework of 4-(1,3-Thiazol-4-yl)aniline, have been extensively studied for their broad spectrum of biological activities. These compounds are recognized for their pharmacological potential, with applications ranging from antibacterial to anticancer therapies. The synthetic versatility of thiazolidinones allows for the introduction of various substituents, enabling the modulation of biological activity and the development of new therapeutic agents. Reviews on the subject consolidate the current knowledge on the chemistry, synthesis, and diverse biological applications of these compounds, underscoring their significance in drug discovery and medicinal chemistry (ArunlalV. et al., 2015).

CO2 Fixation and Synthesis of Functionalized Compounds

The chemical fixation of carbon dioxide (CO2) into valuable organic compounds using aniline derivatives represents a novel approach to addressing environmental concerns while synthesizing functionalized azole compounds. This methodology facilitates the creation of benzene-fused azole compounds through the cyclization of aniline derivatives with CO2, showcasing a sustainable and eco-friendly avenue for generating biologically active and industrially relevant azole derivatives. Such innovative strategies not only contribute to CO2 utilization but also open new pathways for the synthesis of compounds with potential pharmaceutical applications (Vessally et al., 2017).

Anticancer Potential of Thiazolidinone Hybrids

The exploration of 4-thiazolidinone-bearing hybrid molecules in anticancer drug design is a testament to the ongoing efforts to combat oncological diseases. The hybridization of thiazolidinone scaffolds with various pharmacophoric elements has led to the identification of promising lead compounds exhibiting anticancer activity. Such research underscores the importance of molecular hybridization in drug discovery, offering new avenues for the development of effective anticancer therapies. This area of study is crucial for understanding the mechanistic underpinnings of anticancer activity and for the future development of novel therapeutics (Roszczenko et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

4-(1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUCFDTGVONMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618156 |

Source

|

| Record name | 4-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-4-yl)aniline | |

CAS RN |

60759-10-6 |

Source

|

| Record name | 4-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.